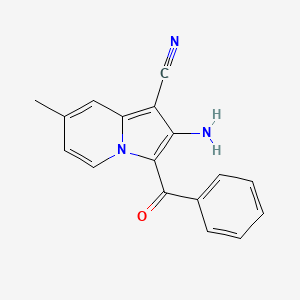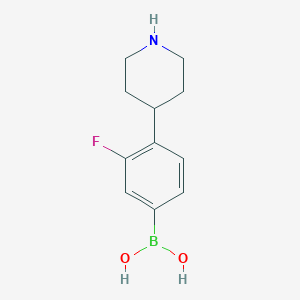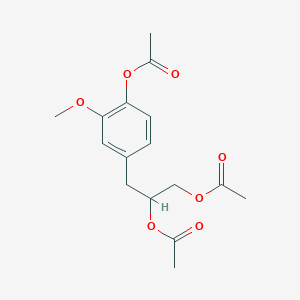
2-Amino-3-benzoyl-7-methylindolizine-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-benzoyl-7-methylindolizine-1-carbonitrile is a heterocyclic compound that belongs to the indolizine familyThis compound, with the molecular formula C17H13N3O, has garnered interest due to its unique structural features and potential therapeutic properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-benzoyl-7-methylindolizine-1-carbonitrile typically involves the reaction of 4-aminopyridine with different phenacyl bromides in acetone, followed by reacting with electron-deficient acetylenes in the presence of potassium carbonate base and anhydrous DMF solvent . The reaction conditions are carefully controlled to ensure the formation of the desired indolizine derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反应分析
Types of Reactions
2-Amino-3-benzoyl-7-methylindolizine-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indolizine nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indolizine derivatives, which can exhibit different biological activities depending on the nature of the substituents.
科学研究应用
作用机制
The mechanism of action of 2-Amino-3-benzoyl-7-methylindolizine-1-carbonitrile involves its interaction with various molecular targets and pathways. The indolizine nucleus allows the compound to bind with high affinity to multiple receptors, influencing biological processes such as enzyme inhibition and receptor modulation . The exact pathways depend on the specific biological activity being targeted.
相似化合物的比较
Similar Compounds
Indole derivatives: Such as indole-3-acetic acid, which is a plant hormone.
Other indolizines: Including 7-formyl-2-methylindolizine and 7-methyl-2-phenylindolizine.
Uniqueness
2-Amino-3-benzoyl-7-methylindolizine-1-carbonitrile stands out due to its unique combination of the indolizine nucleus with benzoyl and amino groups, which confer distinct biological activities and potential therapeutic applications .
属性
分子式 |
C17H13N3O |
|---|---|
分子量 |
275.30 g/mol |
IUPAC 名称 |
2-amino-3-benzoyl-7-methylindolizine-1-carbonitrile |
InChI |
InChI=1S/C17H13N3O/c1-11-7-8-20-14(9-11)13(10-18)15(19)16(20)17(21)12-5-3-2-4-6-12/h2-9H,19H2,1H3 |
InChI 键 |
QZCKNHTZTFMYOM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=CC=C3)N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Amino-3'-fluoro-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14083810.png)
![Methyl 1-(trimethylsilyl)bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B14083812.png)



![(8R,9S,10R,13S,14S,17R)-17-(1,2-13C2)ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14083844.png)
![2,2-dichloro-N-[(1R,2R)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]-N-methylacetamide](/img/structure/B14083849.png)
![{[1-(2,6-Difluorobenzoyl)piperidin-4-yl]methyl}amine](/img/structure/B14083855.png)
![3-[(E)-(4-Amino-2,5-dimethoxyphenyl)diazenyl]naphthalene-1,5-disulfonic acid](/img/structure/B14083860.png)
![(4Z)-cyclooct-4-en-1-yl N-(2-{2-[2-(2-{2-[2-(2-aminoacetamido)acetamido]acetamido}ethoxy)ethoxy]ethoxy}ethyl)carbamate](/img/structure/B14083867.png)
![1-(3,4-Dichlorophenyl)-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083880.png)


